molecular formula C26H23NO7 B2397263 methyl 2-{[(6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl]amino}-4,5-dimethoxybenzoate CAS No. 859863-73-3

methyl 2-{[(6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl]amino}-4,5-dimethoxybenzoate

Cat. No.: B2397263
CAS No.: 859863-73-3
M. Wt: 461.47
InChI Key: PNUFDGMDUCOITQ-UHFFFAOYSA-N
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Description

Methyl 2-{[(6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl]amino}-4,5-dimethoxybenzoate is a synthetic benzoate ester derivative incorporating a coumarin (chromen-2-one) scaffold. The compound features a substituted coumarin moiety linked via an aminomethyl group to a 4,5-dimethoxybenzoate ester.

Properties

IUPAC Name

methyl 2-[(6-hydroxy-2-oxo-7-phenylchromen-4-yl)methylamino]-4,5-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO7/c1-31-23-12-19(26(30)33-3)20(13-24(23)32-2)27-14-16-9-25(29)34-22-11-17(21(28)10-18(16)22)15-7-5-4-6-8-15/h4-13,27-28H,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNUFDGMDUCOITQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)NCC2=CC(=O)OC3=CC(=C(C=C23)O)C4=CC=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl]amino}-4,5-dimethoxybenzoate typically involves multiple steps. One common method includes the esterification of protected ferulic acid with esculetin in the presence of triethylamine in dichloromethane, followed by deprotection using hydrochloric acid . This method yields the desired compound with a high degree of purity and efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for maximizing yield and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

methyl 2-{[(6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl]amino}-4,5-dimethoxybenzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

methyl 2-{[(6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl]amino}-4,5-dimethoxybenzoate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound exhibits potential biological activities, including anticancer, antimicrobial, and antioxidant properties.

    Medicine: It is being investigated for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.

    Industry: The compound is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of methyl 2-{[(6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl]amino}-4,5-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting enzymes: It can inhibit certain enzymes involved in disease pathways, thereby reducing disease progression.

    Modulating signaling pathways: The compound can modulate key signaling pathways, leading to changes in cellular functions and responses.

    Binding to receptors: It may bind to specific receptors on cell surfaces, triggering downstream effects that contribute to its biological activities.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The provided evidence highlights structurally related benzoate esters, primarily sulfonylurea herbicides with triazine backbones (e.g., metsulfuron methyl, ethametsulfuron methyl) . While these compounds share a methyl benzoate core, their functional groups and applications differ significantly from the target compound. Below is a comparative analysis:

Table 1: Key Structural and Functional Differences

Compound Name (IUPAC) Core Structure Key Substituents Primary Use Source
Methyl 2-{[(6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl]amino}-4,5-dimethoxybenzoate Coumarin-linked benzoate 6-hydroxy-2-oxo-7-phenylchromen-4-yl, 4,5-dimethoxy Unknown (research compound) N/A
Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (Metsulfuron methyl) Triazine-linked benzoate 4-methoxy-6-methyl-1,3,5-triazin-2-yl, sulfonylurea bridge Herbicide
Methyl 2-(((((4-ethoxy-6-(methylamino)-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (Ethametsulfuron methyl) Triazine-linked benzoate 4-ethoxy-6-(methylamino)-1,3,5-triazin-2-yl, sulfonylurea bridge Herbicide

Key Observations :

Core Scaffold: The target compound employs a coumarin moiety, which is absent in the triazine-based herbicides. Coumarins are associated with diverse bioactivities, whereas triazines are typically agrochemicals .

In contrast, the sulfonylurea herbicides prioritize polar substituents (e.g., sulfonyl, triazine) for plant enzyme targeting .

Synthetic Complexity: The coumarin-aminomethyl-benzoate structure likely requires multi-step synthesis, involving coumarin derivatization and esterification. Triazine-based analogs are synthesized via modular routes (e.g., sulfonylurea bridge formation) .

Methodological Insights from Crystallography Tools

These tools enable:

  • Structure refinement (SHELXL) for precise determination of bond lengths and angles.
  • Visualization (ORTEP) of anisotropic displacement parameters, critical for understanding molecular conformations. Such methods would be essential for resolving the complex stereochemistry of the target compound, particularly its coumarin-benzoate linkage.

Biological Activity

Methyl 2-{[(6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl]amino}-4,5-dimethoxybenzoate is a complex organic compound that has garnered interest for its potential biological activities. This article provides a detailed examination of its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by the following structure:

  • Chemical Formula : C26H23N O7
  • CAS Number : 859863-73-3

The synthesis of this compound typically involves the reaction of 6-hydroxycoumarin derivatives with appropriate amines and benzoic acid derivatives. The final product is obtained through a series of esterification and amination reactions that yield a compound with significant biological potential.

Antioxidant Properties

Research indicates that compounds related to this compound exhibit notable antioxidant activity. For instance, studies have shown that similar coumarin derivatives can scavenge free radicals effectively, which is critical in preventing oxidative stress-related diseases.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of coumarin derivatives. This compound has been tested against various bacterial strains. In vitro assays demonstrated effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.

Anti-inflammatory Effects

The compound's anti-inflammatory properties have also been investigated. Research findings indicate that it may inhibit key inflammatory mediators, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Case Studies and Research Findings

StudyFindings
Al-Amiery et al. (2013)Investigated the synthesis and biological activities of related coumarin derivatives. Found significant antioxidant and antimicrobial properties.
Chen et al. (2024)Reported on novel hybrids based on coumarin structures showing multi-targeted effects in Alzheimer's disease models.
PubMed Study (1998)Evaluated various analogues of coumarins for their biological activity, highlighting the importance of structural modifications for enhanced efficacy.

Q & A

How can the synthesis of methyl 2-{[(6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl]amino}-4,5-dimethoxybenzoate be optimized for higher yield and purity?

Methodological Answer:
Optimization requires systematic adjustment of reaction parameters:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution efficiency, as seen in triazine-based syntheses .
  • Catalysis : Use mild bases (e.g., K₂CO₃) to avoid side reactions during esterification or amide coupling steps .
  • Temperature Control : Maintain temperatures between 45–60°C to balance reaction rate and byproduct formation .
  • Purification : Employ column chromatography with gradients (e.g., hexane/EtOH) and validate purity via HPLC (>95% purity threshold) .

What advanced techniques are recommended for resolving structural ambiguities in this compound?

Methodological Answer:
Combine crystallographic and spectroscopic methods:

  • Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELX programs (e.g., SHELXL for refinement) to resolve electron density maps, particularly for chiral centers or π-π stacking interactions .
  • Multinuclear NMR : Assign signals using ¹H-¹³C HSQC and HMBC to confirm substituent positions (e.g., distinguishing methoxy vs. hydroxy groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula and detect isotopic patterns for bromine/chlorine substituents if present .

How should researchers design experiments to evaluate the compound’s biological activity while minimizing confounding variables?

Methodological Answer:
Adopt a tiered approach:

  • In Silico Screening : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities toward targets like cyclooxygenase-2 (COX-2) or estrogen receptors .
  • In Vitro Assays : Use dose-response curves (IC₅₀ determination) in cell lines (e.g., MCF-7 for anticancer activity) with controls for solvent cytotoxicity .
  • Positive/Negative Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) and validate assay reproducibility across ≥3 independent replicates .

How can contradictory data in biological activity studies be critically analyzed?

Methodological Answer:
Address discrepancies through:

  • Meta-Analysis : Compare results across studies with standardized protocols (e.g., MTT vs. SRB assays) to identify methodological biases .
  • Structural-Activity Relationships (SAR) : Correlate substituent effects (e.g., methoxy vs. hydroxy groups) with activity trends using QSAR models .
  • Experimental Replication : Repeat assays under identical conditions (e.g., pH, temperature) to isolate batch-to-batch variability .

What mechanistic studies are essential to elucidate the compound’s reactivity in synthetic pathways?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Investigate rate-determining steps (e.g., nucleophilic aromatic substitution) using deuterated reagents .
  • DFT Calculations : Model transition states for amide bond formation or chromenone ring closure using Gaussian or ORCA software .
  • Trapping Intermediates : Use low-temperature NMR (-40°C) to characterize transient species (e.g., enolates) .

How can environmental stability and degradation pathways of this compound be assessed?

Methodological Answer:
Follow OECD guidelines for environmental fate studies:

  • Hydrolytic Stability : Incubate at pH 3–9 (37°C) and monitor degradation via LC-MS to identify hydrolyzed products (e.g., benzoic acid derivatives) .
  • Photolysis : Expose to UV light (λ = 254–365 nm) and quantify photoproducts using GC-MS .
  • Ecotoxicology : Assess acute toxicity in Daphnia magna or algal models to derive LC₅₀/EC₅₀ values .

What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Methodological Answer:

  • Disorder Handling : Use PART instructions in SHELXL to model disordered methoxy or phenyl groups .
  • Twinned Data : Apply TWIN/BASF commands in SHELXL for non-merohedral twinning common in chromenone derivatives .
  • Hydrogen Bonding : Restrain O–H···O distances (1.8–2.2 Å) during refinement to stabilize chromenone ring conformations .

How can computational models be validated against experimental data for this compound?

Methodological Answer:

  • Force Field Parameterization : Customize AMBER/CHARMM parameters for methoxy and chromenone groups using quantum mechanics (QM)-derived charges .
  • Docking Validation : Compare predicted binding poses with SC-XRD structures of protein-ligand complexes .
  • Thermodynamic Integration : Calculate binding free energies (ΔG) and correlate with IC₅₀ values from assays .

What strategies are effective for investigating stereochemical outcomes in derivatives of this compound?

Methodological Answer:

  • Chiral Chromatography : Use Chiralpak columns (e.g., AD-H) with hexane/isopropanol to separate enantiomers .
  • Circular Dichroism (CD) : Assign absolute configuration by comparing experimental CD spectra with TD-DFT simulations .
  • Crystallographic Flack Parameters : Determine enantiomeric excess via Flack x values in SC-XRD .

What protocols ensure the compound’s stability during long-term storage?

Methodological Answer:

  • Storage Conditions : Store at -20°C under inert gas (N₂/Ar) to prevent oxidation of phenolic groups .
  • Lyophilization : Freeze-dry in amber vials to minimize photodegradation .
  • Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH) with HPLC analysis at 0, 1, 3, and 6 months .

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